4-(propan-2-yl)-1,2-oxazol-5-amine
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Overview
Description
The description of a compound typically includes its systematic name, common name, structural formula, and molecular weight. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to simpler molecules .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the mechanisms of these reactions and the conditions under which they occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through a variety of laboratory experiments .Mechanism of Action
Target of Action
A molecular docking study of a similar compound, [4-(propan-2-yl) phenyl]carbamic acid, with tyrosine hydroxylase (th) has been reported . TH is a rate-limiting enzyme in the synthesis of catecholamines and plays a crucial role in various neurological disorders .
Mode of Action
Based on the structural similarity with [4-(propan-2-yl) phenyl]carbamic acid, it can be hypothesized that this compound might interact with its target enzyme, th, in a similar manner . The compound could potentially bind within a deep narrow groove lined with polar aromatic and acidic residues within TH .
Biochemical Pathways
If we consider its potential interaction with th, it could influence the synthesis of catecholamines, thereby affecting various neurological pathways .
Pharmacokinetics
A study on a structurally related compound, pf-07321332, a major bioavailable oral sars-cov-2 protease inhibitor, reported excellent selection of off-target and in vivo immune profiles . This suggests that similar compounds might also exhibit favorable pharmacokinetic properties.
Result of Action
If it interacts with th, it could potentially influence the synthesis of catecholamines, leading to changes in neurotransmission and other neurological functions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-(propan-2-yl)-1,2-oxazol-5-amine can be achieved through a two-step process involving the reaction of propan-2-ylamine with glyoxal followed by reduction with sodium borohydride.", "Starting Materials": [ "Propan-2-ylamine", "Glyoxal", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with glyoxal in methanol and water to form 4-(propan-2-yl)-1,2-oxazol-5-ol.", "Step 2: The oxazoline intermediate is then reduced with sodium borohydride in methanol to yield 4-(propan-2-yl)-1,2-oxazol-5-amine." ] } | |
CAS No. |
1533859-55-0 |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propan-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-8-9-6(5)7/h3-4H,7H2,1-2H3 |
InChI Key |
SLVUQRKFCVBQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(ON=C1)N |
Purity |
95 |
Origin of Product |
United States |
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